1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile

Description

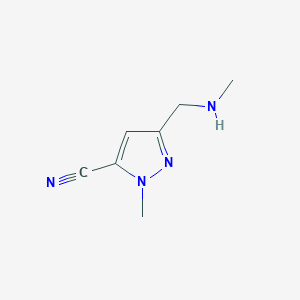

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(methylaminomethyl)pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-9-5-6-3-7(4-8)11(2)10-6/h3,9H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMMSQUICAYILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 3 Methylamino Methyl 1h Pyrazole 5 Carbonitrile

Strategies for Pyrazole (B372694) Ring Formation

Pyrazole rings, as five-membered heterocycles containing two adjacent nitrogen atoms, can be constructed through various synthetic routes. Two primary strategies are widely employed: cyclocondensation approaches and construction from open-chain precursors.

Cyclocondensation reactions are among the most classical and widely utilized methods for synthesizing pyrazole derivatives. A common approach involves the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives, often referred to as the Knorr synthesis . This reaction typically leads to the formation of polysubstituted pyrazoles . For instance, β-diketones can react with hydrazine derivatives to yield pyrazoles . Another variant involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine derivatives, which often initially forms pyrazolines that are subsequently oxidized to the aromatic pyrazole . Multicomponent reactions, where 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds are generated in situ, also offer efficient pathways to pyrazoles . These methods provide straightforward access to various substituted pyrazole scaffolds.

Beyond cyclocondensation, pyrazole rings can also be constructed from diverse open-chain precursors through alternative mechanisms, prominently including 1,3-dipolar cycloadditions. This strategy typically involves the reaction of a 1,3-dipole (such as nitrilimines, sydnones, or diazo compounds) with a suitable dipolarophile (like alkynes or alkenes) . For example, 1,3-dipolar cycloaddition of sydnones with terminal alkynes can regioselectively furnish 5-iodo pyrazoles, which can then undergo further functionalization . This approach allows for the formation of a five-membered ring from acyclic starting materials, offering flexibility in introducing different substituents.

Cyclocondensation Approaches

Installation and Functionalization of Substituents

Once the pyrazole core is established, the specific substituents—the methyl group at N1, the methylaminomethyl moiety at C3, and the carbonitrile group at C5—are strategically introduced and functionalized. A reported synthesis describes the preparation of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile hydrochloride via a multi-step process . This synthesis highlights specific transformations of key intermediates to achieve the desired substitution pattern.

The carbonitrile (-CN) group at the 5-position of the pyrazole ring can be introduced through several synthetic routes. One common method involves the dehydration of a corresponding primary amide to yield the nitrile . Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) are known to mediate such dehydrations. In a specific synthesis of this compound, a compound (referred to as compound 19) is reacted with trifluoroacetic anhydride and triethylamine (B128534) to produce an intermediate (compound 20). This step could potentially involve the formation of the carbonitrile group through the dehydration of an amide precursor .

Another versatile strategy for introducing the carbonitrile group is palladium-catalyzed cyanation of (hetero)aryl halides or triflates . This method allows for the direct introduction of the nitrile function onto the aromatic pyrazole ring, typically at mild temperatures (ranging from room temperature to 40 °C) . Furthermore, multicomponent reactions utilizing malononitrile (B47326) are frequently employed to synthesize pyrazole carbonitriles, often yielding 5-amino-1H-pyrazole-4-carbonitriles . These reactions typically combine aldehydes, malononitrile, and hydrazine derivatives .

The methylaminomethyl (-CH₂NHCH₃) substituent at the 3-position of the pyrazole ring is crucial for the compound's structure. Its introduction commonly involves methods such as reductive amination or Mannich reactions.

Reductive Amination: This is a widely used method for forming carbon-nitrogen bonds and can be employed to introduce amine functionalities . It typically involves the condensation of an aldehyde or ketone (in this case, likely a pyrazole-3-carbaldehyde) with a primary or secondary amine (methylamine) to form an imine, followed by the reduction of the imine to the desired amine . Reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this transformation . For example, an aminopyrazole can be functionalized with a chloromethyl group, and this intermediate can then be coupled with a methylamine (B109427) derivative via reductive amination .

Mannich Reaction: The Mannich reaction is a three-component condensation that can lead to aminomethylated products . It involves a non-enolizable aldehyde (like formaldehyde (B43269) or paraformaldehyde), a primary or secondary amine (methylamine), and a compound with an acidic proton adjacent to a carbonyl group or an activated heterocycle, such as a pyrazole . This reaction forms a Mannich base, which is a β-amino-carbonyl compound . In the context of pyrazoles, Mannich reactions have been reported to install methylaminomethyl groups directly onto the pyrazole core .

The reported synthesis of this compound details the conversion of an intermediate (compound 20, which is the free base this compound) to its hydrochloride salt (compound 21) by treatment with 37% hydrochloric acid in isopropyl alcohol . This indicates that the methylaminomethyl moiety is present in the free base form, and its formation would precede this final salt formation step.

Achieving specific regioselectivity in the synthesis of multi-substituted pyrazoles, particularly when introducing various functional groups, presents a significant challenge in organic chemistry . Pyrazoles possess multiple sites for substitution (N1, N2, C3, C4, C5), and controlling which position reacts is paramount for synthesizing the target isomer.

Strategies for regiocontrol often depend on the nature of the starting materials and the reaction conditions . For instance, in cyclocondensation reactions, the judicious choice of 1,3-dicarbonyl precursors and hydrazine derivatives can influence the regiochemical outcome . Electron-donating or electron-withdrawing groups on the pyrazole ring can modulate its reactivity and basicity, thereby directing electrophilic or nucleophilic attack to specific positions .

For this compound, precise control is required for:

N1-methylation: The methyl group is specifically attached to N1, distinguishing it from N2.

C3-substitution: The methylaminomethyl group is at C3.

C5-substitution: The carbonitrile group is at C5.

Modern approaches, such as copper-catalyzed sydnone-alkyne cycloadditions, have demonstrated excellent regiocontrol for specific substitution patterns, like 1,4-disubstituted pyrazoles . Furthermore, "strategic atom replacement," where the target pyrazole is synthesized from a different heterocycle (e.g., an isothiazole), is an emerging concept that can circumvent typical selectivity issues by offering alternative bond-forming pathways . These advanced methods aim to ensure that even minimally differentiated peripheral substituents can be discriminated, leading to isomerically pure products .

The specific synthesis of this compound highlights the successful control of these positions, although the detailed mechanism ensuring regioselectivity at each step of the pyrazole ring formation and subsequent functionalization (methyl group at N1, methylaminomethyl at C3, and carbonitrile at C5) would be embedded within the specific synthetic route design. The reported synthesis provides a high yield (94%) of the free base, this compound, confirming effective regiocontrol up to this intermediate stage .

Modern Synthetic Techniques Applied

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally conscious methods for compound synthesis. While specific applications of advanced techniques directly for this compound are not extensively detailed in the immediate literature, general trends in pyrazole synthesis offer insights into potential modern approaches.

Catalytic Synthesis

For the synthesis of this compound hydrochloride, the described pathway does not explicitly highlight the use of specific catalysts in its primary steps . However, the broader field of pyrazole synthesis has seen significant advancements through catalytic methods. For instance, nano-ZnO catalyzed green protocols have been developed for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate, yielding 1,3,5-substituted pyrazole derivatives with high efficiency (up to 95% yield) and short reaction times . Other catalytic approaches often involve transition metals or Lewis acids to facilitate cyclocondensation reactions crucial for forming the pyrazole ring system . While these general methods demonstrate the applicability of catalysis in pyrazole chemistry, direct catalytic routes for the specific target compound, this compound, are not prominently reported in the available information.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound hydrochloride, as outlined, exhibits some aspects that align with green chemistry principles, particularly in terms of reaction efficiency. High yields are a hallmark of atom economy, a core principle of green chemistry, aiming to maximize the incorporation of materials into the final product. The reported yields for the intermediate (compound 20) and the final hydrochloride salt (compound 21) are approximately 99% and 94% respectively, indicating a high degree of atom efficiency in these steps .

Table 1: Key Reaction Yields in the Synthesis

| Step | Product | Yield (%) |

| Conversion of Compound 19 to Compound 20 | Intermediate (Compound 20) | ~99 |

| Conversion of Compound 20 to Compound 21 | Hydrochloride Salt (Compound 21) | 94 |

However, the use of dichloromethane (B109758) (DCM) as a solvent in the initial stages and subsequent solvent use (IPA, MTBE) indicates that the process may not fully adhere to all green chemistry tenets, as chlorinated solvents are generally disfavored due to environmental concerns . Green chemistry principles also encourage the use of less hazardous chemicals and renewable feedstocks, which are not explicitly detailed for the precursor materials in this synthesis.

Flow Chemistry Applications

Purification and Isolation Strategies

Effective purification and isolation are critical for obtaining the target compound in high purity. For this compound hydrochloride, the purification process involves a combination of extraction, chromatographic separation, and crystallization techniques .

After the initial reaction to form "compound 20," the organic layers are sequentially washed with brine and then filtered through a pad of silica (B1680970), eluting with dichloromethane (DCM). The filtrate is then evaporated, and the crude product is subjected to column chromatography using silica gel as the stationary phase and a solvent gradient of 10-30% ethyl acetate (B1210297) in hexane (B92381) as the eluent . This chromatographic purification yielded "compound 20" as an orange oil with high purity .

For the conversion of "compound 20" to the final hydrochloride salt (compound 21), the mixture is concentrated to a moist solid after reaction with hydrochloric acid. Residual water is removed by azeotropic distillation with isopropanol (B130326) (IPA). The resulting moist solid is then triturated with methyl tert-butyl ether (MTBE) at 45°C for 30 minutes, cooled to 20°C, and filtered. The solid product is further washed with MTBE and dried under vacuum at 45°C to afford the this compound hydrochloride as a white solid with 99.3% HPLC purity and a melting point of 203-205°C .

Table 2: Key Purification and Isolation Steps

| Stage | Method(s) | Product(s) Purified | Outcome (Purity/Form) |

| Intermediate (Comp. 20) | Brine wash, Silica pad filtration (DCM), Column Chromatography (Silica, EtOAc/Hexane) | Intermediate (Compound 20) | Orange oil, ~99% purity |

| Final Product (Comp. 21) | Azeotropic distillation (IPA), Trituration (MTBE), Filtration, Vacuum drying | Hydrochloride Salt (Compound 21) | White solid, 99.3% HPLC purity, mp 203-205°C |

Reactivity and Reaction Mechanisms of 1 Methyl 3 Methylamino Methyl 1h Pyrazole 5 Carbonitrile

Reactivity of the Secondary Amine FunctionalityThe secondary amine functionality (–NHCH₃) in 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is a nucleophilic site and a weak base, capable of participating in various reactions including acylation, sulfonylation, and alkylation. General reactivity of amines indicates their ability to form amides, sulfonamides, and new amine derivatives. Direct specific data on the reactivity of the secondary amine in this compound is limited in the provided information.

Alkylation Reactions

Alkylation reactions of this compound can occur at several nucleophilic sites, primarily the nitrogen atoms. Pyrazoles possess two ring nitrogen atoms, with N1 being pyrrolic (part of the aromatic sextet) and N2 being pyridine-like (with a basic lone pair) . The secondary amine in the side chain also presents a highly nucleophilic nitrogen.

Pyrazole (B372694) Ring Nitrogen Alkylation: The N1-substituted pyrazole (1-methyl-1H-pyrazole) means that N1 is already alkylated by a methyl group. However, in unsubstituted pyrazoles, the -NH group (N1) can be easily alkylated using alkyl halides, diazomethane, or dimethylsulfate, typically under basic conditions that deprotonate the nitrogen to form a reactive anion . For this compound, alkylation on the pyrazole ring would primarily involve electrophilic attack at the already substituted N1, which is less likely, or N2 if it were unsubstituted or if ring-opening/re-cyclization pathways were involved. The presence of substituents at C3 and C5 also influences reactivity. Unsymmetrical pyrazoles can yield regioisomers during N-alkylation depending on which nitrogen reacts, with sterics often playing a significant role in selectivity .

Side Chain Amine Alkylation: The secondary methylamino group (-NHCH₃) in the methylamino(methyl) substituent is a potent nucleophile. It can readily undergo alkylation with various alkylating agents (e.g., alkyl halides, epoxides) to form tertiary amines. This reaction typically proceeds via an SN2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkylating agent, followed by deprotonation if required. The basicity of this nitrogen makes it a prime target for electrophilic attack.

Condensation Reactions with Carbonyl Compounds

The secondary methylamino group of this compound is highly reactive towards carbonyl compounds (aldehydes and ketones) through condensation reactions.

Imine Formation: The most common reaction is the condensation with aldehydes or ketones to form imines (Schiff bases). This process involves a nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule. This reaction is often acid-catalyzed to activate the carbonyl group and facilitate the elimination of water.

Reaction Example: RCHO (aldehyde) + CH₃NHCH₂-pyrazole → RCH=NCH₂-pyrazole + H₂O

Reaction Example: RR'CO (ketone) + CH₃NHCH₂-pyrazole → RR'C=NCH₂-pyrazole + H₂O

Further Reactivity: The resulting imines can potentially participate in further reactions, such as reduction to secondary amines, or other addition reactions depending on the reaction conditions and the nature of the carbonyl compound. In broader pyrazole chemistry, cyclocondensation reactions involving hydrazines with α,β-ethylenic carbonyl compounds, or 1,3-diketones and aldehydes/ketones, are known methods for synthesizing pyrazole rings or pyrazoline intermediates . While these are ring-forming reactions for pyrazoles themselves, they highlight the general reactivity of amine and carbonyl groups within heterocyclic synthesis.

Electrophilic and Nucleophilic Processes on the Pyrazole Ring System

The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms . Its electronic distribution dictates its susceptibility to electrophilic and nucleophilic attacks.

Direct Ring Functionalization

Nucleophilic Processes: Nucleophilic attack on the pyrazole ring is less common due to its π-excess character, but positions C3 and C5 are described as more susceptible to nucleophilic attack due to reduced electron density . The presence of the electron-withdrawing nitrile group at C5 could further enhance its susceptibility to nucleophilic attack, particularly if a suitable leaving group were present or under specific activating conditions (e.g., nucleophilic aromatic substitution, NAS) .

Ring-Opening Reactions

The pyrazole ring is generally resistant to oxidation and reduction, but under certain harsh conditions, ring-opening can occur .

Strong Bases: In the presence of a strong base, deprotonation at C3 can occur, leading to ring opening .

Electrolytic Oxidation and Ozonolysis: These conditions can also cause pyrazole ring opening .

Rearrangements: Some pyrazole derivatives can undergo ring-opening rearrangements in specific reaction conditions, often as part of larger reaction sequences (e.g., [3+2] cycloaddition/ring-opening rearrangement reactions) .

Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions, particularly cross-coupling reactions, are powerful tools for functionalizing heterocyclic compounds like pyrazoles. The compound's structure, with a pyrazole ring, a secondary amine, and a nitrile group, offers several points for such transformations.

Activation of C-H Bonds

While C-H bond activation is a significant area in synthetic organic chemistry, allowing for direct functionalization of otherwise inert C-H bonds, there are no specific detailed research findings or data tables available in the public domain that describe the C-H bond activation of this compound. Pyrazole derivatives, like many heterocycles, can undergo C-H activation under various catalytic conditions, often involving transition metals . However, dedicated studies focusing on the regioselectivity, efficiency, or mechanistic pathways of C-H bond activation within the specific structural context of this compound have not been found.

Radical Reactions and Photochemical Transformations

Compound Names and PubChem CIDs

Computational and Theoretical Investigations of 1 Methyl 3 Methylamino Methyl 1h Pyrazole 5 Carbonitrile

Electronic Structure and Molecular Orbital Theory Analysis

Electronic structure and molecular orbital theory analyses are fundamental in understanding a molecule's inherent properties, reactivity, and stability. These studies typically involve characterizing orbitals, charge distributions, and energy levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT studies are commonly employed to determine optimized geometries, vibrational frequencies, and electronic properties such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and molecular electrostatic potential (MEP) surfaces . These properties provide insights into a molecule's chemical reactivity, stability, and potential sites for electrophilic or nucleophilic attack . The energy difference between HOMO and LUMO (the energy gap) is indicative of a molecule's kinetic stability and chemical reactivity, with a smaller gap often suggesting higher reactivity and polarizability .

While DFT is a standard tool for such analyses in pyrazole derivatives, specific detailed DFT studies, including optimized geometries, HOMO-LUMO energy values, or electron density distributions explicitly for 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile, were not identified in the conducted literature search.

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical calculations, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MPn) methods, offer high-level theoretical insights into molecular electronic structure by solving the electronic Schrödinger equation without empirical parameters . These methods are crucial for obtaining accurate descriptions of electron correlation effects and are often used to benchmark DFT results or for highly accurate property predictions. Similar to DFT studies, specific ab initio quantum chemical calculations for this compound were not found in the search results.

Conformational Landscape Analysis

Conformational landscape analysis involves exploring the various stable three-dimensional arrangements (conformers) a molecule can adopt and their relative energies. This analysis is crucial for understanding a molecule's flexibility, preferred geometries, and how these might influence its physical and chemical properties, including its interactions with other molecules or biological targets. For flexible molecules like this compound, with rotatable bonds, different conformers could exist, each with a distinct energy and spatial orientation. Despite the general importance of conformational analysis for molecules of this type, specific computational studies detailing the conformational landscape of this compound were not identified in the available search results.

Reaction Pathway Modeling and Transition State Characterization

Reaction pathway modeling and transition state characterization computationally map the energy profile of a chemical reaction, identifying intermediates and, crucially, the transition states that connect reactants to products . This allows for the calculation of activation energies and provides mechanistic insights into how a reaction proceeds. Such studies are vital for understanding a compound's reactivity patterns and for designing synthetic strategies. For pyrazole derivatives, these investigations could shed light on various chemical transformations they might undergo . However, specific studies focused on the reaction pathway modeling or transition state characterization for this compound were not found in the literature search.

Solvent Effects on Molecular Properties and Reactivity (Theoretical Models)

The properties and reactivity of molecules can be significantly influenced by their surrounding solvent environment. Theoretical models are employed to simulate these solvent effects, with the Polarizable Continuum Model (PCM) being a widely used approach . PCM treats the solvent as a continuous dielectric medium that can be polarized by the solute, affecting its electronic structure and energetic properties. More sophisticated models can involve explicit solvent molecules. Studies involving solvent effects are critical for predicting how a compound behaves in different chemical environments, which is highly relevant for synthetic chemistry and formulation. While theoretical models for assessing solvent effects are broadly applied to pyrazole derivatives , no specific theoretical investigations on solvent effects on the molecular properties or reactivity of this compound were found in the current search.

Intermolecular Interactions and Self-Assembly (Theoretical Aspects)

Intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, dictate how molecules interact with each other and are fundamental to processes like crystal packing, solubility, and self-assembly . Theoretical studies in this area use various computational methods, including force field calculations, molecular dynamics simulations, and quantum chemical approaches to analyze these non-covalent interactions. Such investigations can predict preferred aggregation patterns and the macroscopic properties of a substance. Although the theoretical aspects of intermolecular interactions and self-assembly are well-established for molecular systems , specific theoretical studies focusing on the intermolecular interactions or self-assembly of this compound itself were not identified in the available search results.

Prediction of Spectroscopic Parameters (Theoretical Methods)

Theoretical methods play a crucial role in predicting the spectroscopic parameters of chemical compounds, offering insights into their molecular structure, electronic properties, and vibrational characteristics. These computational approaches, primarily based on quantum mechanics, can complement experimental data by providing detailed interpretations and aiding in the identification and characterization of novel compounds. For pyrazole derivatives, including this compound, various theoretical methodologies are typically employed for the prediction of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

However, the methodologies commonly used for predicting such spectroscopic properties for similar pyrazole-containing molecules and other organic compounds provide a framework for understanding how these parameters would be computationally derived for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical prediction of NMR chemical shifts is frequently performed using Density Functional Theory (DFT) calculations coupled with the Gauge-Including Atomic Orbital (GIAO) method . This approach allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts, which are crucial for structural elucidation. Studies on other substituted pyrazoles have employed levels of theory such as MP2 or DFT functionals like B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) to investigate NMR spectra . The computed chemical shifts can then be compared with experimental data to validate theoretical models and aid in assigning peaks, especially for complex molecular structures.

Infrared (IR) Spectroscopy Prediction

The prediction of vibrational frequencies, which correspond to peaks in IR spectra, is also commonly achieved using DFT methods. By optimizing the molecular geometry and performing vibrational frequency calculations, characteristic absorption bands related to different functional groups (e.g., C≡N stretching, N-H stretching, C-H stretching, pyrazole ring vibrations) can be predicted . These theoretical IR spectra can be compared with experimental FT-IR data to confirm the presence of specific bonds and functional groups, often showing good correlation . Basis sets such as 6-311G(d,p) are often used in these calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic transitions responsible for UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands, respectively . For compounds containing chromophores, like the pyrazole ring and nitrile group in this compound, TD-DFT calculations can provide insights into their electronic structure and transitions, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps .

Detailed Research Findings and Data Tables

As specific detailed theoretical spectroscopic predictions for this compound were not found in the accessible literature, no specific data tables for predicted NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption maxima can be presented for this compound within this section. Research on pyrazole derivatives generally shows that computational methods are powerful tools for characterization, with theoretical predictions often correlating well with experimental observations for similar compounds .

Applications in Chemical Synthesis and Materials Science Non Biological/non Medical Focus

Role as a Versatile Synthetic Building Block

The compound 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is recognized as an organic synthesis intermediate, suitable for laboratory research and development processes and chemical production . Its structure contains functional groups that are capable of participating in a variety of chemical transformations, making it a versatile scaffold . While detailed non-biological applications for this specific compound are not extensively documented in public search results, its chemical structure suggests broad utility in constructing more complex molecular architectures.

Pyrazoles, as a class of five-membered heterocycles, are frequently utilized in organic synthesis to construct more complex fused heterocyclic systems through various cyclocondensation and cycloaddition reactions . The presence of the carbonitrile group on this compound, alongside the basic methylamino group and the nitrogen atoms within the pyrazole (B372694) ring, offers multiple sites for cyclization reactions. These features can enable its transformation into novel fused heterocyclic systems, although specific non-biological examples involving this exact compound are not detailed in the provided search results.

Precursor to Fused Heterocyclic Systems

Design and Synthesis of Related Pyrazole Derivatives

The inherent functional groups of this compound provide clear pathways for the design and synthesis of related pyrazole derivatives through targeted chemical modifications.

The methylamino group (-CH2NHCH3) at position 3 of the pyrazole ring is a nucleophilic site amenable to various chemical modifications. This group can be alkylated, acylated, or participate in condensation reactions to introduce diverse substituents. For instance, in general pyrazole chemistry, methylamino groups can be modified to introduce aliphatic or aromatic rings, which can impact molecular interactions . These modifications can alter steric and electronic properties, which are crucial considerations in the design of new ligands for various applications. While the provided sources largely discuss such modifications in the context of biological ligand design, the chemical transformations themselves are fundamental and broadly applicable.

The carbonitrile (-C≡N) group at position 5 is another highly versatile functional handle. It can be transformed into a variety of other functional groups through well-established organic reactions. These transformations include:

Hydrolysis: Conversion to carboxylic acids (-COOH) or amides (-CONH2).

Reduction: Formation of primary amines (-CH2NH2).

Nucleophilic Addition: Reaction with organometallic reagents to form ketones or other carbon-carbon bonds.

These transformations allow for the introduction of new functionalities, expanding the chemical diversity of pyrazole derivatives and enabling their integration into different chemical systems or materials.

Modification of the Methylamino Group for Ligand Design

Potential in Coordination Chemistry (as a ligand scaffold)

This compound, with its multiple nitrogen atoms (two in the pyrazole ring and one in the methylamino group) and the carbonitrile nitrogen, holds significant potential as a ligand scaffold in coordination chemistry. Nitrogen-containing heterocyclic ligands are commonly employed to form stable complexes with various metal ions, given the lone pair electrons on nitrogen atoms that can readily coordinate to metals . The multidentate nature of the compound, with potential donor atoms at different positions, could lead to diverse coordination modes and the formation of novel metal-organic frameworks or catalytic systems. While pyrazolyl ligands are known in coordination chemistry, specific examples of complexes formed with this exact compound for non-biological applications were not detailed in the provided search results.

Design of Metal Complexes

The structure of this compound contains several potential donor atoms, making it suitable for acting as a ligand in the formation of metal complexes. The pyrazole ring itself possesses two nitrogen atoms, with the sp2-hybridized nitrogen atoms being capable of coordinating to metal centers. Additionally, the methylamino group (-NHCH3) provides another nitrogen donor site. The nitrile group (-C≡N) also contains a nitrogen atom that can potentially coordinate to metal ions, although its coordination mode might differ from that of amine or imine nitrogens.

The presence of multiple nitrogen donor sites within a relatively compact molecular framework suggests that this compound could form stable chelates or act as a bridging ligand, depending on the reaction conditions and the specific metal ion involved. The design of such metal complexes is a significant area within molecular magnetism and materials science, where the optical and magnetic properties of molecule-based materials are explored for applications in sensors, data storage, spintronics, and quantum computation .

Investigation of Coordination Modes

Given the presence of multiple nitrogen atoms within the pyrazole ring, the methylamino group, and the nitrile group, this compound could exhibit various coordination modes with metal ions.

Pyrazole Nitrogen Coordination: The nitrogen atoms within the pyrazole ring can act as donor sites, typically forming bonds to metal centers. Pyrazole derivatives are known to form complexes with various metal ions .

Methylamino Nitrogen Coordination: The nitrogen atom of the methylamino group can also coordinate to metal ions, often participating in chelate formation alongside the pyrazole nitrogen atoms.

Nitrile Nitrogen Coordination: The nitrile nitrogen can coordinate through its lone pair, typically in a linear fashion to the metal center. In some cases, the π-electrons of the C≡N triple bond can also participate in coordination.

The specific coordination mode adopted by the ligand would depend on factors such as the nature of the metal ion (e.g., its oxidation state, size, electronic configuration), the presence of other ligands, and the reaction conditions (e.g., solvent, temperature). Studies on the coordination chemistry of similar heterocyclic ligands involve techniques like X-ray crystallography to elucidate the precise bonding geometries and spectroscopic methods (e.g., IR, NMR) to confirm coordination . These investigations are crucial for understanding and tailoring the properties of the resulting metal complexes for specific applications.

Application in Advanced Materials (e.g., polymers, optoelectronics)

Heterocyclic compounds, including pyrazole derivatives, are frequently utilized as building blocks in advanced materials due to their tunable electronic and structural properties . This compound, with its pyrazole scaffold and reactive functional groups, holds potential for integration into polymers and for use in functional dyes or pigments.

Integration into Polymer Backbones

The nitrile group (-C≡N) and the methylamino group (-NHCH3) present in this compound offer opportunities for its integration into polymer backbones.

Nitrile Polymerization: Nitrile groups can undergo various polymerization reactions, such as cyclopolymerization or coordination polymerization, potentially leading to polymers with conjugated backbones or unique properties.

Functional Group Reactivity for Polymer Modification: The methylamino group can serve as a site for further chemical modification or direct incorporation into polymer chains through reactions like polycondensation (e.g., with suitable electrophiles) or addition to unsaturated monomers. This could enable the creation of functionalized polymers where the pyrazole moiety imparts specific characteristics, such as enhanced thermal stability, improved optical properties, or metal-binding capabilities. Such integrations are common in the development of advanced materials for optoelectronics or sensing .

Use in Functional Dyes or Pigments

The pyrazole ring system, particularly when combined with electron-donating or electron-withdrawing groups, can contribute to the chromophoric properties of organic molecules. The nitrile group is an electron-withdrawing group, and the methylamino group is an electron-donating group, which, when appropriately conjugated with the pyrazole ring, can lead to extended π-electron systems capable of absorbing and emitting light. Azo compounds, which frequently incorporate heterocyclic structures like pyrazole, are a significant class of highly colored compounds widely used as dyes and pigments . The ability of this compound to be potentially incorporated into such systems, possibly through diazo coupling reactions or other synthetic routes, makes it a candidate for the development of new functional dyes. These dyes could find applications in various fields, including textile dyeing, the coloring of plastics and polymers, and in optoelectronic technologies due to their thermal and optical properties . Further research would typically involve spectroscopic analysis to determine the absorption and emission characteristics of such dyes.

Future Directions and Emerging Research Avenues for 1 Methyl 3 Methylamino Methyl 1h Pyrazole 5 Carbonitrile

Advanced Mechanistic Studies

A comprehensive understanding of the reaction mechanisms governing the formation and subsequent transformations of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile is paramount for optimizing its chemical processes. Advanced mechanistic studies will integrate sophisticated analytical techniques. In-situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, can provide real-time monitoring of reaction kinetics and the identification of transient intermediates. Isotopic labeling experiments offer invaluable insights into bond-breaking and bond-forming events during the reaction sequence. Complementary to experimental approaches, quantum mechanical calculations are essential for predicting transition states, reaction energy profiles, and the energetic favorability of various pathways. Such detailed mechanistic knowledge will facilitate the rational design of improved catalysts, reagents, and reaction conditions, moving beyond empirical optimization.

Expansion of Computational Modeling Capabilities

Computational chemistry continues to revolutionize chemical research by providing predictive insights and accelerating discovery. For this compound, the expansion of computational modeling capabilities is a critical future direction:

Predictive Synthesis: Development of machine learning algorithms, trained on extensive chemical reaction databases, can predict optimal synthetic routes and reaction conditions for the compound and its derivatives. This predictive power aims to reduce experimental trial-and-error.

Property Prediction: Quantum chemistry methods can be utilized to accurately predict key physicochemical properties, including solubility, stability, and various spectroscopic characteristics. These predictions are crucial for downstream pharmaceutical development and material science applications.

Conformational Analysis: Molecular dynamics simulations offer the ability to explore the conformational landscape of the compound in various environments, such as different solvents or in the presence of biological macromolecules. This is particularly relevant for understanding potential interactions and optimizing formulation or biological activity.

Virtual Screening: Applying computational docking and molecular dynamics can facilitate the virtual screening of derivatives for potential novel biological targets or interactions. This could expand the utility of the pyrazole (B372694) core structure beyond its current applications in ALK inhibitor synthesis, accelerating the discovery of new applications.

Integration into New Chemical Platforms (e.g., flow chemistry, electrochemistry)

The adoption of new chemical platforms presents significant opportunities to enhance the synthesis of this compound in terms of efficiency, safety, and scalability.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow reactors offers precise control over reaction parameters, including temperature, pressure, and residence time. This approach significantly improves heat and mass transfer, leading to enhanced reaction reproducibility and efficiency, particularly advantageous for handling hazardous reagents or exothermic reactions .

Electrochemistry: Electrochemical synthesis represents a promising green chemistry alternative, replacing stoichiometric chemical oxidants or reductants with electrons. This can lead to reduced waste generation and potentially unlock novel reactivity pathways that are inaccessible through conventional synthetic methods, offering improved selectivity for transformations involving the pyrazole ring or its substituents.

Photochemistry: The investigation of light-mediated reactions could open up entirely new synthetic routes. Photochemical methods allow for specific energy input, enabling transformations under milder conditions and potentially improving the yield and purity of the desired product.

Development of Sustainable Synthesis Approaches

The imperative for environmental responsibility drives the development of more sustainable synthetic approaches for this compound. Key areas of focus include:

Solvent Minimization and Replacement: Reducing the reliance on volatile organic solvents, such as dichloromethane (B109758) (DCM) and isopropanol (B130326) (IPA), currently employed in its synthesis . This involves exploring solvent-free reactions, utilizing greener alternatives like water, deep eutectic solvents, or supercritical CO2, and developing efficient solid-state synthesis methodologies.

Waste Reduction and Recycling: Designing synthetic processes that minimize byproduct formation and facilitate the recycling of catalysts and reagents. This aligns with the principles of atom economy, maximizing the incorporation of reactant atoms into the final product and reducing chemical waste.

Energy Efficiency: Optimizing reaction conditions to significantly reduce energy consumption, for example, by developing catalytic processes that proceed efficiently at ambient temperatures or with minimal heating requirements.

Renewable Feedstocks: Investigating the feasibility of synthesizing precursors from renewable biomass resources rather than finite petrochemicals, thereby contributing to a more circular and sustainable chemical industry.

Q & A

Q. How can the molecular structure of 1-methyl-3-((methylamino)methyl)-1H-pyrazole-5-carbonitrile be accurately determined?

Methodological Answer: The compound’s structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . For refinement, the SHELXL program (part of the SHELX suite) is widely employed due to its robustness in handling small-molecule crystallography. Key steps include:

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer: A two-step approach is common:

Cyanoalkylation : React 1-methyl-1H-pyrazole-5-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBHCN in methanol).

Functionalization : Introduce the nitrile group via nucleophilic substitution or cross-coupling reactions. For example, a Suzuki-Miyaura coupling with a boronic acid derivative could be employed, using Pd(PPh) as a catalyst in deoxygenated DMF/HO .

Q. Which analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra should confirm the absence of residual solvents or byproducts. For example, the methylamino group’s protons resonate at δ 2.8–3.2 ppm in CDCl .

Q. How do the compound’s functional groups influence its reactivity?

Methodological Answer:

- The nitrile group is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acids or amides.

- The methylamino-methyl substituent can act as a nucleophile in alkylation or acylation reactions. Steric effects from the pyrazole ring may slow reactivity, requiring elevated temperatures or catalytic acceleration .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., enzymes or GPCRs).

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the nitrile group’s electron-withdrawing nature may enhance hydrogen-bond acceptor capacity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Methodological Answer:

- Functional Group Variation : Replace the methylamino group with bulkier amines (e.g., cyclopentyl) to assess steric effects on potency.

- Biological Assays : Test analogs in cell-based systems (e.g., PR modulation in ). For instance, smaller substituents (e.g., dimethyl) may favor antagonist activity, while larger groups (e.g., spirocyclohexyl) promote agonism .

Q. How should researchers address contradictory data in crystallographic refinement?

Methodological Answer:

Q. What strategies improve yield in multi-step syntheses of pyrazole-carbonitrile derivatives?

Methodological Answer:

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., imine precursors) via flash chromatography.

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) for cross-coupling steps. highlights the Sandmeyer reaction’s utility for introducing halides, enabling downstream functionalization .

Q. How can researchers validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to pH extremes (e.g., 0.1 M HCl, 0.1 M NaOH) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess cytochrome P450-mediated oxidation. The methylamino group may undergo N-demethylation, requiring structural blocking (e.g., tert-butyl substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.